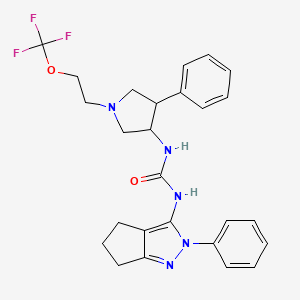
Pyrrolidinyl urea derivative 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinyl urea derivative 6 is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound has garnered attention for its potential therapeutic applications, particularly as a TrkA inhibitor, which is significant in the treatment of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrrolidinyl urea derivative 6 involves several synthetic routes. One common method includes the reaction of pyrrolidine with isocyanates to form the urea linkage. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinyl urea derivative 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized pyrrolidinyl urea derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Pyrrolidinyl urea derivative 6 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a TrkA inhibitor, which is important in nerve growth factor signaling.
Medicine: this compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of pyrrolidinyl urea derivative 6 involves its inhibition of the TrkA receptor. TrkA is a receptor tyrosine kinase that plays a crucial role in the signaling pathways of nerve growth factor. By inhibiting TrkA, this compound can modulate the downstream signaling pathways, leading to potential therapeutic effects in diseases where TrkA is implicated .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidinyl urea derivative 6 is unique due to its specific urea linkage, which imparts distinct biological activities compared to other pyrrolidine derivatives. While pyrrolidine-2-one and pyrrolidine-2,5-diones are also biologically active, the presence of the urea group in this compound enhances its ability to interact with specific molecular targets such as TrkA .
Properties
Molecular Formula |
C26H28F3N5O2 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[4-phenyl-1-[2-(trifluoromethoxy)ethyl]pyrrolidin-3-yl]urea |
InChI |
InChI=1S/C26H28F3N5O2/c27-26(28,29)36-15-14-33-16-21(18-8-3-1-4-9-18)23(17-33)30-25(35)31-24-20-12-7-13-22(20)32-34(24)19-10-5-2-6-11-19/h1-6,8-11,21,23H,7,12-17H2,(H2,30,31,35) |
InChI Key |
AMRJQXCVKABTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC=CC=C5)CCOC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


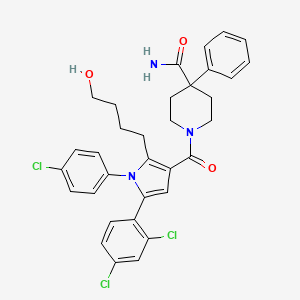
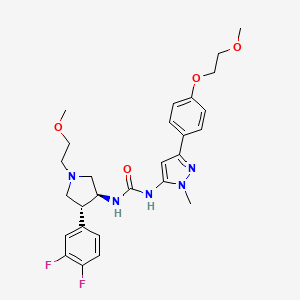
![methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate](/img/structure/B10836005.png)

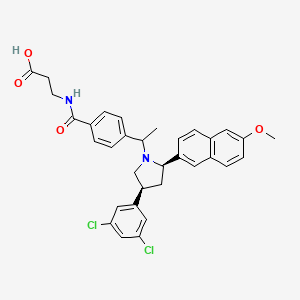
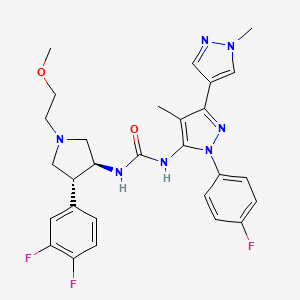
![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)

![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)
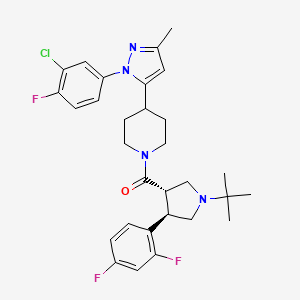
![Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)
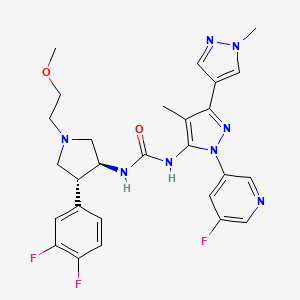
![Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)
![Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)
